The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule notable for its unique structural features and potential biological activities. It belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are recognized for their diverse pharmacological properties. The presence of various functional groups, including a butoxyphenyl group and a fluorobenzyl substituent, enhances its lipophilicity and may influence its solubility in organic solvents.
This compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry and drug development. It is available from chemical suppliers such as Sigma-Aldrich and Smolecule, indicating its relevance in scientific research.
The compound can be classified as:
The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Key synthetic routes may include:
The synthesis requires careful optimization to ensure high yield and purity. Techniques such as high-throughput screening for catalysts and continuous flow chemistry may be employed to enhance efficiency.
The molecular formula for this compound is , with a molecular weight of approximately 526.6 g/mol. The structure features:
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)/SC3=N2
UZHPBMGSDFIUKP-IZHYLOQSSA-N
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and optimizing its synthetic routes.
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:
Data from computational models suggest that compounds with similar structures exhibit significant pharmacological effects, warranting empirical validation.
The compound exhibits properties typical of complex organic molecules:
Relevant chemical properties include:
The potential applications for this compound span several fields:
The unique combination of structural features in this compound suggests it could lead to novel therapeutic agents with enhanced efficacy compared to existing drugs. Further research is essential to fully elucidate its properties and applications in medicinal chemistry and related fields.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: